7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a furylmethyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized to introduce the furylmethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furylmethyl or phenyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that control cell growth and proliferation . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar pyrimidine core and have been studied for their biomedical applications.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity and potential as anticancer agents.
Quinazolines: Another class of fused pyrimidines with significant biological activity.
Uniqueness
7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C19H18N4O/c1-13-14(2)22(11-16-9-6-10-24-16)19-17(13)18(20)23(12-21-19)15-7-4-3-5-8-15/h3-10,12,20H,11H2,1-2H3 |
InChI Key |
DILBDUYPJFNGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)C3=CC=CC=C3)CC4=CC=CO4)C |
Origin of Product |
United States |
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